molecular formula C19H19N3O4 B12764414 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate CAS No. 79478-55-0

1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate

Cat. No.: B12764414
CAS No.: 79478-55-0
M. Wt: 353.4 g/mol
InChI Key: TWYCHLHCVJDBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate is a complex organic compound that features an oxirane ring, a phenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate typically involves the reaction of 2,4-dimethylphenyl and phenyl oxirane with imidazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole
  • 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole hydrochloride

Uniqueness: 1-(3-(2,4-Dimethylphenyl)-3-phenyloxiranyl)-1H-imidazole mononitrate is unique due to its specific nitrate group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.

Properties

CAS No.

79478-55-0

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

1-[3-(2,4-dimethylphenyl)-3-phenyloxiran-2-yl]imidazole;nitric acid

InChI

InChI=1S/C19H18N2O.HNO3/c1-14-8-9-17(15(2)12-14)19(16-6-4-3-5-7-16)18(22-19)21-11-10-20-13-21;2-1(3)4/h3-13,18H,1-2H3;(H,2,3,4)

InChI Key

TWYCHLHCVJDBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(O2)N3C=CN=C3)C4=CC=CC=C4)C.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.